4-Vinylcyclohexene dioxide is derived from 4-vinylcyclohexene, which is produced mainly through the catalytic dimerization of 1,3-butadiene. The synthesis involves high temperatures (110–425 °C) and pressures (1.3–100 MPa), utilizing catalysts such as silicon carbide and copper or chromium salts . The compound falls under the category of epoxides, known for their reactivity and utility in polymer chemistry.
The synthesis of 4-vinylcyclohexene dioxide can be achieved through the epoxidation of 4-vinylcyclohexene using peroxybenzoic acid or peroxyacetic acid. This reaction typically occurs in an inert solvent to facilitate the formation of the epoxide groups. The general procedure involves:
Technical parameters such as temperature, concentration, and reaction time are critical for optimizing yield and purity .
The molecular structure of 4-vinylcyclohexene dioxide features a cyclohexene ring with vinyl and epoxide substituents. The chemical formula is , with a molecular weight of approximately 140.18 g/mol. The structure can be represented as follows:
Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance can be employed to analyze its structure and confirm the presence of functional groups .
4-Vinylcyclohexene dioxide is involved in several chemical reactions due to its epoxide functionality:
The reactivity profile makes it suitable for use in various applications, including coatings and adhesives .
The mechanism of action for 4-vinylcyclohexene dioxide primarily involves its interaction with biological systems:
The physical and chemical properties of 4-vinylcyclohexene dioxide are critical for understanding its behavior in industrial applications:
These properties influence its handling, storage, and application in industrial processes.
4-Vinylcyclohexene dioxide has several scientific and industrial applications:
Systematic Nomenclature:4-Vinylcyclohexene dioxide is formally designated as 3-Oxiranyl-7-oxabicyclo[4.1.0]heptane according to International Union of Pure and Applied Chemistry (IUPAC) rules [3] [9]. This nomenclature precisely defines its bicyclic structure incorporating two oxygen-containing rings. The systematic name reflects the fusion of a cyclohexane ring with an epoxyethane (oxirane) moiety at the 3 and 4 positions, with an additional epoxyethyl substituent. Alternative systematic names include 1,2-Epoxy-4-(epoxyethyl)cyclohexane and 4-(1,2-Epoxyethyl)-7-oxabicyclo[4.1.0]heptane, both accurately describing the molecular connectivity [8] [9].
Table 1: Comprehensive Nomenclature of 4-Vinylcyclohexene Dioxide
Nomenclature Type | Designation |
---|---|
IUPAC Preferred Name | 3-Oxiranyl-7-oxabicyclo[4.1.0]heptane |
Chemical Abstracts Service Name | 3-Oxiranyl-7-oxabicyclo[4.1.0]heptane |
Common Synonyms | Vinylcyclohexene diepoxide; 4-Vinyl-1-cyclohexene diepoxide; 1,2-Epoxy-4-(epoxyethyl)cyclohexane |
Abbreviated Form | VCD (not used per requirements) |
CAS Registry Number | 106-87-6 |
European Community Number | 203-437-7 |
Molecular Architecture:The compound's molecular formula is C₈H₁₂O₂, with a molar mass of 140.18 g/mol [3] [5] [9]. Its structure features a cyclohexene ring where the vinyl group (ethenyl substituent) at position 4 has undergone epoxidation, resulting in two distinct epoxide functionalities: (1) a terminal epoxide on the former vinyl group and (2) a fused epoxide across the cyclohexene ring's 1,2-positions. This configuration creates a strained bicyclic system with significant ring tension. Stereochemically, commercial 4-vinylcyclohexene dioxide exists predominantly as a mixture of isomers due to chiral centers at the epoxidized carbons. The cis and trans configurations around the cyclohexane ring influence both the compound's physical behavior and its reaction kinetics [2]. The epoxide rings adopt a puckered conformation with approximate C-O-C bond angles of 60°, contributing to their high reactivity toward nucleophilic attack.
Physical and Chemical Properties:4-Vinylcyclohexene dioxide presents as a colorless to pale yellow viscous liquid with a faint olefinic odor in pure form [3] [5] [9]. It exhibits a density of 1.094 g/mL at 25°C and boiling point of 227-232°C at atmospheric pressure. The compound demonstrates moderate water solubility (154.7 g/L at 20°C), enabling aqueous processing in certain industrial applications. Its viscosity measures approximately 15 mPa·s at room temperature, facilitating handling and mixing operations [3] [9]. The epoxide rings confer significant polarity, reflected in the refractive index of 1.4639 at 20°C. These physical characteristics make it suitable as a reactive diluent that modifies resin viscosity without evaporative losses during processing.
Chemical Origin and Synthesis Pathway:The compound's history is intrinsically linked to the development of 1,3-butadiene chemistry during the early 20th century. 4-Vinylcyclohexene dioxide is synthesized through a two-step process originating from butadiene dimerization. The precursor molecule, 4-vinylcyclohexene (CAS 100-40-3), was first isolated as a byproduct during catalytic dimerization of 1,3-butadiene at elevated temperatures (110-425°C) and pressures (1.3-100 MPa) using copper-chromium or silicon carbide catalysts [4] [6]. This Diels-Alder reaction produces 4-vinylcyclohexene as the primary dimer, with 1,5-cyclooctadiene as a competing product depending on reaction conditions.
The epoxidation of 4-vinylcyclohexene to form the diepoxide was pioneered in the 1940s using peroxycarboxylic acids as oxidants. Early industrial production employed peroxybenzoic acid in inert solvents to achieve selective epoxidation of both alkene functionalities [3] [8]. The development of safer, catalytic epoxidation methods using hydrogen peroxide and transition metal catalysts emerged later, improving process efficiency and scalability.
Table 2: Historical Development Milestones
Time Period | Development Milestone | Technological Significance |
---|---|---|
1930s-1940s | Isolation of 4-vinylcyclohexene from butadiene dimerization | Provided accessible precursor for diepoxide synthesis |
1940s-1950s | Development of peracid epoxidation methods (peroxybenzoic acid) | Enabled controlled formation of bis-epoxide without ring-opening |
1950 | Patent issuance for epoxy resin applications (US2555500) | Established industrial utility in polymer networks |
1960s | Commercialization as ERL-4206 (Union Carbide) | Standardized product for electronics industry |
Late 20th c. | Optimization of catalytic epoxidation processes | Improved yield, selectivity and production safety |
Industrial Adoption Timeline:Commercial production of 4-vinylcyclohexene dioxide commenced in the 1950s following the issuance of foundational patents such as US2555500 ("Copolymers of 4-vinylcyclohexene dioxide") which detailed its application in epoxy resins [3]. Union Carbide Corporation pioneered its large-scale manufacturing under the trade name ERL-4206, establishing standardized specifications for electronics applications. Throughout the 1960s, its use expanded into aerospace composite matrices and specialty coatings, driven by its superior weathering resistance compared to aromatic epoxides. The 1970s witnessed optimization of production processes, particularly in the purification of the 4-vinylcyclohexene precursor from steam cracking byproduct streams, enhancing cost efficiency [4] [6]. This period also saw the standardization of analytical methods for quality control, including gas chromatography and epoxy equivalent weight determination (70-78 g/eq) [9].
Production Methodology:Industrial manufacturing employs continuous epoxidation of purified 4-vinylcyclohexene using peroxyacetic acid in benzene or toluene solvents at controlled temperatures (40-70°C) [3] [8]. Modern facilities implement catalyst recycling and solvent recovery systems to minimize waste. Annual global production is estimated at several thousand metric tons, primarily concentrated in industrialized regions with significant petrochemical infrastructure. Major producers include Nippon Chemical Texas (Pasadena, Texas) and Hexion Specialty Chemicals, with additional capacity in European and Asian markets [6] [9]. Production economics benefit from the utilization of 4-vinylcyclohexene obtained as a byproduct from butadiene and vinylnorbornene manufacturing, reducing raw material costs [4] [6].
Material Applications:4-Vinylcyclohexene dioxide serves three principal industrial functions: (1) as a reactive diluent for bisphenol-A epoxy resins, (2) as a crosslinking agent for specialty polymers, and (3) as a building block for synthesizing advanced materials:
Table 3: Industrial Application Sectors and Functions
Application Sector | Function | Technical Benefit |
---|---|---|
Epoxy Resin Formulations | Reactive diluent (10-30% loading) | Reduces viscosity (500-2000 cP → 100-300 cP) without volatile organic compound emissions |
Aerospace Composites | Crosslinking agent for carbon fiber matrices | Enhances thermal stability (Tg > 200°C) and moisture resistance |
Electronics Encapsulation | Dielectric component in LED packaging | Provides UV stability and thermal cycling resistance |
Adhesive Systems | Co-monomer in structural epoxy adhesives | Improves flexibility (modulus reduction 15-30%) and adhesion strength |
Specialty Coatings | Building block for cycloaliphatic coatings | Imparts weatherability and chemical resistance |
In epoxy resin technology, it functions as a reactive diluent at 10-30% loadings, substantially reducing formulation viscosity (from 500-2000 cP to 100-300 cP) without generating volatile organic compounds [3] [5] [9]. This property is particularly valuable in fiber-reinforced composites, where enhanced resin flow improves fiber wet-out and laminate consolidation. The compound's cycloaliphatic structure contributes to exceptional ultraviolet light stability in outdoor coatings and superior electrical insulation properties in electronics encapsulation, especially for light-emitting diode components [9].
Economic and Market Position:The global market for 4-vinylcyclohexene dioxide is segmented across regions with advanced electronics and aerospace industries. Packaging typically occurs in 200 kg steel drums for industrial customers, with smaller quantities (1-5 kg) supplied for research purposes [9]. Current production capacity among major manufacturers exceeds 10 metric tons annually per facility, with pricing ranging from $20-700/kg depending on purity (95-99%) and quantity [5] [9]. The compound occupies a specialized but economically significant niche within the broader epoxides market, valued for its capacity to enhance performance characteristics of polymeric materials in demanding environments. Its commercial importance is underscored by its continuous production for over seven decades and its specification in military and aerospace material standards (MIL-PRF specifications). Future market growth is anticipated in renewable energy applications, particularly in wind turbine composite manufacturing and photovoltaic module encapsulation, leveraging the compound's proven durability under environmental stressors.
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